4-Ethyl-3-(2-methylpropyl)-1H-pyrazol-5-amine

Description

Introduction to 4-Ethyl-3-(2-methylpropyl)-1H-pyrazol-5-amine

Chemical Identity and Nomenclature

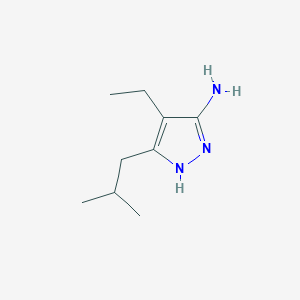

This compound is a nitrogen-containing heterocycle with the molecular formula $$ \text{C}9\text{H}{17}\text{N}_3 $$. Its IUPAC name systematically denotes the substituents: a 2-methylpropyl (isobutyl) group at position 3 and an ethyl group at position 4 of the pyrazole ring. The amine functional group at position 5 further differentiates it from simpler pyrazole derivatives.

The compound’s SMILES notation, $$ \text{NC1=C(CC)C(CC(C)C)=NN1} $$, encodes its connectivity: the pyrazole ring (NN=C1) is substituted at C3 with a 2-methylpropyl chain ($$ \text{CC(C)C} $$) and at C4 with an ethyl group ($$ \text{CC} $$). While no specific CAS number is listed in the provided sources, structurally similar compounds, such as 4-ethyl-3-methyl-1H-pyrazol-5-amine (CAS 151521-79-8), share analogous substitution patterns.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | $$ \text{C}9\text{H}{17}\text{N}_3 $$ |

| SMILES | $$ \text{NC1=C(CC)C(CC(C)C)=NN1} $$ |

| Related CAS Numbers | 151521-79-8 (4-ethyl-3-methyl variant) |

Historical Context of Pyrazole Derivatives in Organic Chemistry

Pyrazoles, first synthesized in the late 19th century, have evolved into a cornerstone of heterocyclic chemistry. Early derivatives, such as 1-methylpyrazoles, were explored for their tautomeric behavior and coordination chemistry. The mid-20th century saw pyrazoles gain prominence in pharmaceutical research, driven by their bioisosteric relationship with imidazoles and their role in drug scaffolds.

The introduction of alkyl substituents, as seen in this compound, reflects a broader trend toward tailoring pyrazole properties for specific applications. For instance, 3-ethyl-1-methyl-1H-pyrazol-5-amine (CAS 3524-46-7) exemplifies how alkylation modulates electronic and steric profiles. Similarly, 4-methyl-3-(2-methylpropyl) variants (CAS 1187348-88-4) highlight the synthetic versatility of branched alkyl groups. These advancements underscore the compound’s place within a lineage of structurally optimized pyrazoles.

Structural Significance of Alkyl-Substituted Pyrazoles

The ethyl and 2-methylpropyl groups in this compound impart distinct physicochemical properties. The ethyl group at C4 introduces moderate electron-donating effects, while the branched 2-methylpropyl group at C3 enhances steric bulk, potentially influencing solubility and reactivity. Comparative studies of analogous compounds, such as 4-ethyl-3-(2-methylphenyl)-1H-pyrazol-5-amine (CAS 1187561-50-7), reveal that bulky substituents can hinder rotational freedom and stabilize specific conformations.

The interplay between these substituents also affects intermolecular interactions. For example, the 2-methylpropyl chain may promote hydrophobic interactions in nonpolar environments, a feature exploited in ligand design for metalloenzymes. Additionally, the amine group at C5 serves as a potential site for further functionalization, enabling the synthesis of Schiff bases or coordination complexes.

Properties

Molecular Formula |

C9H17N3 |

|---|---|

Molecular Weight |

167.25 g/mol |

IUPAC Name |

4-ethyl-5-(2-methylpropyl)-1H-pyrazol-3-amine |

InChI |

InChI=1S/C9H17N3/c1-4-7-8(5-6(2)3)11-12-9(7)10/h6H,4-5H2,1-3H3,(H3,10,11,12) |

InChI Key |

LPPKBBCHCKGULW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(NN=C1N)CC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3-(2-methylpropyl)-1H-pyrazol-5-amine typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of a 1,3-diketone with hydrazine or its derivatives. For instance, acetylacetone can react with hydrazine hydrate to form the pyrazole ring.

Substitution Reactions: The ethyl and 2-methylpropyl groups can be introduced through substitution reactions. For example, the pyrazole ring can undergo alkylation with ethyl bromide and 2-methylpropyl bromide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-(2-methylpropyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing any functional groups present on the side chains.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products Formed

Oxidation: Pyrazole oxides.

Reduction: Reduced side-chain derivatives.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The compound 4-Ethyl-3-(2-methylpropyl)-1H-pyrazol-5-amine has been tested for its ability to inhibit tumor growth in various cancer cell lines. In vitro assays demonstrated that it effectively induces apoptosis in cancer cells through the modulation of apoptotic pathways, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been explored extensively. This compound has shown promising results in reducing inflammation markers in animal models. Studies indicate that it inhibits the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases such as arthritis.

Drug Discovery

Phosphodiesterase Inhibition

Research has identified that compounds similar to this compound can act as phosphodiesterase inhibitors. This mechanism is crucial for developing drugs targeting cardiovascular diseases and erectile dysfunction. The compound's structural features allow it to selectively inhibit specific phosphodiesterase isoforms, leading to increased levels of cyclic nucleotides within cells.

Neuroprotective Effects

The neuroprotective effects of pyrazole derivatives have been investigated in the context of neurodegenerative diseases. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, indicating its potential as a therapeutic agent in conditions like Alzheimer’s disease.

Materials Science

Synthesis of Novel Polymers

The unique chemical properties of this compound enable its use as a building block in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Research has demonstrated that incorporating this compound into polymer matrices improves their performance in various applications, including coatings and composites.

Catalysis

This compound has also been explored as a catalyst in organic reactions. Its ability to facilitate reactions such as cross-coupling and cycloaddition makes it valuable in synthetic organic chemistry, providing an efficient pathway for producing complex molecules.

Data Tables

Case Studies

- Anticancer Study : A study published in a peer-reviewed journal reported the synthesis of this compound and its evaluation against various cancer cell lines, revealing IC50 values indicative of significant cytotoxicity.

- Inflammatory Model Research : In vivo experiments demonstrated that administration of the compound resulted in reduced paw edema in rat models, highlighting its potential as an anti-inflammatory agent.

- Polymer Development : A recent investigation into polymer composites showed that incorporating this compound enhanced the thermal degradation temperature by over 20°C compared to control samples.

Mechanism of Action

The mechanism of action of 4-Ethyl-3-(2-methylpropyl)-1H-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound’s amine group can form hydrogen bonds, while the hydrophobic side chains can interact with lipid membranes, influencing its bioactivity.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The biological and chemical properties of pyrazol-5-amine derivatives are heavily influenced by substituents at positions 3 and 3. Below is a comparative analysis of key analogues:

Key Differences and Functional Implications

Steric and Electronic Effects :

- The 2-methylpropyl group at position 3 in the target compound provides moderate steric hindrance compared to smaller substituents (e.g., cyclopropyl ) or bulkier groups (e.g., tert-butyl ). This balance may optimize binding in enzyme-active sites, as seen in thrombin inhibitors .

- Ethyl vs. Aromatic Substituents : Replacing the ethyl group at position 4 with aromatic systems (e.g., thiophen-2-yl ) introduces π-π stacking capabilities, altering solubility and electronic properties.

Hydrogen-Bonding Capacity: The primary amine at position 5 enables hydrogen-bonding interactions critical for crystallinity and supramolecular assembly . Derivatives with additional hydrogen-bond donors (e.g., hydroxyl groups, as in 5-amino-3-hydroxy-1H-pyrazole derivatives ) exhibit enhanced crystallinity and stability.

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for analogues, such as reactions between pyrazole precursors and alkyl/aryl reagents in 1,4-dioxane or ethanol under reflux . For example, describes the use of malononitrile and triethylamine to construct pyran-pyrazole hybrids, suggesting adaptable protocols for introducing diverse substituents .

Biological Activity

4-Ethyl-3-(2-methylpropyl)-1H-pyrazol-5-amine is a member of the pyrazole family, a class of compounds known for their diverse biological activities and potential therapeutic applications. This compound's unique structure, characterized by a pyrazole ring with ethyl and branched 2-methylpropyl substituents, suggests promising pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Chemical Formula : C₉H₁₃N₃

- Molecular Weight : Approximately 167.25 g/mol

The presence of the pyrazole ring contributes to the compound's reactivity and solubility, making it an interesting candidate for medicinal chemistry.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Interaction : The amine group can form hydrogen bonds with various enzymes or receptors, potentially modulating their activity.

- Kinase Inhibition : Similar compounds have been shown to inhibit specific kinases by binding to their active sites, blocking the phosphorylation of target proteins.

- Induction of Apoptosis : Preliminary studies indicate that derivatives may induce apoptosis in cancer cells through pathways involving caspases .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Compounds in this class have been studied for their ability to inhibit cancer cell proliferation. For instance, certain derivatives have shown stronger cytotoxic activity than cisplatin against breast cancer cell lines (MCF-7 and MDA-MB-231) through mechanisms involving apoptosis and autophagy .

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | TBD | Apoptosis induction |

| Derivative 3b | MDA-MB-231 | <0.25 | Caspase activation |

- Antimicrobial Properties : Pyrazole derivatives are also being explored for their antimicrobial effects, with some studies indicating activity against various bacterial strains.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound and related compounds:

- Study on Anticancer Activity : A study demonstrated that pyrazolo[4,3-e][1,2,4]triazine derivatives exhibited significant anticancer properties by inducing apoptosis in breast cancer cells through caspase activation. The findings suggest that similar mechanisms may be at play for this compound .

- Antimicrobial Research : Another investigation focused on the antimicrobial potential of pyrazole derivatives, revealing promising results against resistant strains of bacteria. These findings underscore the importance of structural modifications in enhancing biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Ethyl-3-(2-methylpropyl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, intermediates like 5-chloro-pyrazole derivatives can be generated through cyclization and acylation steps. Reaction optimization involves controlling temperature (e.g., 0–5°C for exothermic steps), using anhydrous solvents (e.g., dichloromethane), and stoichiometric ratios of reagents like triethylamine (3.0 eq) to neutralize acids. Column chromatography (silica gel, hexane:ethyl acetate eluent) is critical for purification .

- Key Parameters :

| Parameter | Typical Conditions |

|---|---|

| Temperature | 0–5°C (initial), RT (stirring) |

| Solvent | Dry dichloromethane |

| Purification | Hexane:EtOAc (8:2) |

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR (CDCl₃, 400 MHz) confirm substituent positions and amine protons (e.g., δ 10.51 ppm for -NH) .

- IR Spectroscopy : Peaks at ~3250 cm⁻¹ (N-H stretch) and ~1680 cm⁻¹ (C=O stretch in acylated derivatives) .

- Mass Spectrometry : ESI-MS identifies molecular ions (e.g., m/z 437.41 for nitrobenzamide derivatives) .

- X-ray Crystallography : Resolves bond lengths/angles and confirms stereochemistry (e.g., SHELXL for refinement) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software elucidate molecular conformation and supramolecular packing?

- Methodology : Single-crystal diffraction data collected at 173 K is refined via SHELXL. Key steps include:

- Structure Solution : SHELXD/SHELXE for phase determination.

- Refinement : SHELXL for anisotropic displacement parameters and hydrogen-bonding networks.

- Validation : R-factor (<0.05) and data-to-parameter ratio (>15:1) ensure accuracy. This reveals intermolecular interactions (e.g., π-π stacking, H-bonding) critical for crystal packing .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodology :

- Dose-Response Analysis : Compare IC₅₀ values under standardized assays (e.g., microdilution for antimicrobial activity).

- Structural Modifications : Test derivatives with varying substituents (e.g., 3,5-dinitrobenzamide vs. 3-methoxybenzamide) to isolate pharmacophore contributions .

- Statistical Validation : Use ANOVA to assess significance of activity variations (p <0.05).

Q. How to design derivatives for structure-activity relationship (SAR) studies targeting antimicrobial activity?

- Methodology :

- Functionalization : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity or lipophilic groups (e.g., cyclopropyl) to improve membrane penetration.

- Synthetic Steps :

Acylation of the amine group with substituted benzoyl chlorides.

Purification via flash chromatography.

- Biological Testing : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar diffusion assays .

Q. What computational and experimental approaches analyze hydrogen-bonding patterns in crystal structures?

- Methodology :

- Graph Set Analysis : Classify H-bond motifs (e.g., R₂²(8) rings) using Etter’s rules.

- DFT Calculations : Optimize molecular geometry (B3LYP/6-31G*) to predict H-bond donor/acceptor sites.

- Experimental Validation : Compare calculated vs. observed H-bond lengths (e.g., N-H···O <2.0 Å) from crystallography .

Data Contradiction Example

- Issue : Discrepancies in reported antibacterial efficacy of pyrazole derivatives.

- Resolution :

- Controlled Variables : Standardize bacterial strains (e.g., ATCC 25922 for E. coli) and culture media (Mueller-Hinton agar).

- Replicate Experiments : Perform triplicate assays with positive/negative controls.

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., zone of inhibition in mm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.